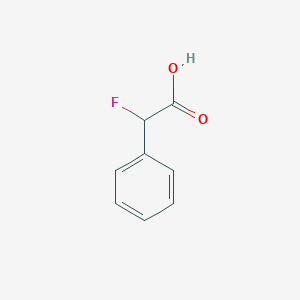

alpha-Fluorophenylacetic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPPNMLQNZHDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901720 | |

| Record name | NoName_860 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-63-8 | |

| Record name | α-Fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1578-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-α-Fluorophenylacetic Acid: A Comprehensive Technical Guide for Chiral Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-α-Fluorophenylacetic acid, often abbreviated as (R)-FPAA, has emerged as a valuable chiral derivatizing agent (CDA) in the field of stereochemistry, particularly for the analysis of chiral alcohols and amines. In the pharmaceutical industry, where the enantiomeric purity of drug candidates is of paramount importance, the ability to accurately determine enantiomeric excess (ee) and assign absolute configuration is critical. (R)-FPAA offers a powerful tool for these determinations, primarily through the formation of diastereomeric derivatives that can be readily distinguished using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

This technical guide provides an in-depth overview of the core principles, experimental protocols, and data analysis techniques associated with the use of (R)-α-Fluorophenylacetic acid as a chiral derivatizing agent.

Core Principles of Chiral Derivatization with (R)-α-Fluorophenylacetic Acid

The fundamental principle behind the use of (R)-α-Fluorophenylacetic acid as a CDA lies in the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making them indistinguishable by common analytical techniques like standard NMR and HPLC. However, by reacting a racemic or enantiomerically enriched mixture of a chiral analyte (e.g., an alcohol or amine) with an enantiomerically pure CDA like (R)-α-Fluorophenylacetic acid, diastereomers are formed. These diastereomers have different spatial arrangements and, consequently, distinct physical properties, allowing for their separation and quantification.

The derivatization reaction typically involves the formation of an ester or an amide bond between the carboxylic acid group of (R)-FPAA and the hydroxyl or amino group of the chiral analyte, respectively. To facilitate this reaction, the carboxylic acid is often converted to a more reactive species, such as an acid chloride.

Mechanism of Chiral Discrimination in NMR Spectroscopy

The primary mode of analysis for diastereomers formed with (R)-FPAA is NMR spectroscopy, particularly ¹H and ¹⁹F NMR. The structural differences between the diastereomers lead to distinct chemical environments for the nuclei in their respective structures. The phenyl group and the fluorine atom in the (R)-FPAA moiety create an anisotropic magnetic field. This anisotropy causes the protons and fluorine atoms in the two diastereomers to experience different degrees of shielding or deshielding, resulting in different chemical shifts (δ). The difference in chemical shifts (Δδ) between the corresponding signals of the two diastereomers allows for their individual integration and thus the determination of the enantiomeric excess of the original analyte.

A widely accepted model for chiral recognition, analogous to that of Mosher's acid, suggests that the diastereomeric esters and amides adopt specific conformations in solution. In these preferred conformations, the substituents of the chiral analyte are oriented differently with respect to the phenyl ring of the (R)-FPAA moiety, leading to predictable shielding or deshielding effects. This allows for the assignment of the absolute configuration of the analyte based on the observed chemical shift differences.

Experimental Protocols

Preparation of (R)-α-Fluorophenylacetyl Chloride

For the derivatization of chiral alcohols and amines, (R)-α-Fluorophenylacetic acid is typically converted to its more reactive acid chloride.

Materials:

-

(R)-α-Fluorophenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous benzene or dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

-

Rotary evaporator

-

Schlenk line or similar inert atmosphere setup

Procedure (using Thionyl Chloride):

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place (R)-α-Fluorophenylacetic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents).

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude (R)-α-fluorophenylacetyl chloride can be used directly for the next step or purified by vacuum distillation.

Procedure (using Oxalyl Chloride):

-

Dissolve (R)-α-Fluorophenylacetic acid in an anhydrous solvent such as benzene or DCM in a flask under an inert atmosphere.

-

Add a catalytic amount of anhydrous DMF.

-

Slowly add oxalyl chloride (typically 1.5-2 equivalents) to the solution at room temperature. Gas evolution (CO, CO₂, and HCl) will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours after the gas evolution subsides.

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude acid chloride.

Caution: Both thionyl chloride and oxalyl chloride are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Derivatization of Chiral Alcohols

Materials:

-

Chiral alcohol

-

(R)-α-Fluorophenylacetyl chloride

-

Anhydrous pyridine or triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (optional)

-

Standard laboratory glassware

Procedure:

-

Dissolve the chiral alcohol (1.0 equivalent) in anhydrous DCM or CHCl₃ in a dry flask under an inert atmosphere.

-

Add anhydrous pyridine or triethylamine (1.5-2.0 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of (R)-α-fluorophenylacetyl chloride (1.2-1.5 equivalents) in the same anhydrous solvent to the cooled mixture.

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours or until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding a small amount of water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude diastereomeric ester mixture can be analyzed directly by NMR. If necessary, the diastereomers can be separated by silica gel column chromatography.

Derivatization of Chiral Amines

Materials:

-

Chiral amine

-

(R)-α-Fluorophenylacetyl chloride

-

Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (optional)

-

Standard laboratory glassware

Procedure:

-

Dissolve the chiral amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or DIPEA (1.5-2.0 equivalents) in anhydrous DCM or CHCl₃ in a dry flask under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of (R)-α-fluorophenylacetyl chloride (1.2-1.5 equivalents) in the same anhydrous solvent to the cooled mixture.

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours or until the reaction is complete (monitor by TLC).

-

Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude diastereomeric amide mixture can be analyzed directly by NMR. If necessary, the diastereomers can be separated by silica gel column chromatography.

Data Presentation

The analysis of the resulting diastereomers is typically performed using NMR spectroscopy and HPLC. The following tables provide a template for organizing and presenting the quantitative data obtained from these analyses.

Table 1: ¹H NMR Chemical Shift Data for Diastereomeric Derivatives

| Analyte | Derivative | Proton | δ (ppm) for (R,R)-Diastereomer | δ (ppm) for (R,S)-Diastereomer | Δδ (δR,R - δR,S) (ppm) |

| Example: (±)-1-Phenylethanol | Ester | -CH₃ | [Insert Value] | [Insert Value] | [Insert Value] |

| -CH- | [Insert Value] | [Insert Value] | [Insert Value] | ||

| Example: (±)-Amphetamine | Amide | -CH₃ | [Insert Value] | [Insert Value] | [Insert Value] |

| -CH₂- | [Insert Value] | [Insert Value] | [Insert Value] |

Note: Specific chemical shift values will vary depending on the analyte and the NMR solvent used.

Table 2: ¹⁹F NMR Chemical Shift Data for Diastereomeric Derivatives

| Analyte | Derivative | δ (ppm) for (R,R)-Diastereomer | δ (ppm) for (R,S)-Diastereomer | Δδ (δR,R - δR,S) (ppm) |

| Example: Chiral Amino Alcohol | Amide/Ester | [Insert Value] | [Insert Value] | [Insert Value] |

| Example: Chiral Amine | Amide | [Insert Value] | [Insert Value] | [Insert Value] |

Note: ¹⁹F NMR often provides excellent separation of diastereomeric signals due to the large chemical shift dispersion of the fluorine nucleus.

Table 3: HPLC Separation Data for Diastereomeric Derivatives

| Analyte | Derivative | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (tR) - Diastereomer 1 (min) | Retention Time (tR) - Diastereomer 2 (min) | Separation Factor (α) |

| Example: Chiral Alcohol | Ester | [e.g., C18] | [e.g., Acetonitrile/Water] | [e.g., 1.0] | [Insert Value] | [Insert Value] | [Insert Value] |

| Example: Chiral Amine | Amide | [e.g., Silica] | [e.g., Hexane/Ethyl Acetate] | [e.g., 1.0] | [Insert Value] | [Insert Value] | [Insert Value] |

Note: The separation factor (α) is calculated as the ratio of the retention times of the two diastereomers (tR2 / tR1). A value greater than 1 indicates separation.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to the use of (R)-α-Fluorophenylacetic acid as a chiral derivatizing agent.

Caption: Experimental workflow for chiral analysis using (R)-α-Fluorophenylacetic acid.

Caption: Logical relationship of chiral discrimination.

Caption: Simplified model of NMR chiral discrimination mechanism.

Conclusion

(R)-α-Fluorophenylacetic acid is a highly effective chiral derivatizing agent for the determination of enantiomeric purity and the assignment of absolute configuration of chiral alcohols and amines. The formation of diastereomers that are readily distinguishable by NMR and HPLC provides a robust and reliable method for stereochemical analysis. The presence of the fluorine atom offers the additional advantage of ¹⁹F NMR analysis, which can often provide superior resolution and sensitivity. The experimental protocols outlined in this guide, in conjunction with the principles of chiral discrimination, provide a solid foundation for the successful application of (R)-α-Fluorophenylacetic acid in a research and drug development setting.

Physical and chemical properties of alpha-Fluorophenylacetic acid

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-Fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This compound (α-FPAA) is an aromatic carboxylic acid distinguished by the presence of a fluorine atom on the benzylic carbon. This single fluorine substitution significantly influences the molecule's stereoelectronic properties, making it a valuable chiral derivatizing agent and a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, making its derivatives highly sought after in medicinal chemistry.[4][5] This guide provides a comprehensive overview of the core physical and chemical properties of α-FPAA, detailed experimental protocols, and its applications in modern research and development.

Chemical and Physical Properties

The properties of this compound are well-documented, providing a solid foundation for its application in various chemical contexts.

Physical Properties

The physical characteristics of α-FPAA are summarized below. It typically presents as a white to off-white or pale cream crystalline powder or crystals.[3][6]

| Property | Value | Source |

| Appearance | White to pale cream crystalline powder or crystals | [3][6] |

| Melting Point | 60-62 °C | |

| 77-86 °C | [6][7] | |

| 78-82 °C | [8] | |

| Boiling Point | 259.6 ± 15.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Flash Point | 110.8 ± 20.4 °C | |

| pKa | 4.01 ± 0.10 (Predicted) | [9] |

| Solubility | Moderately soluble in organic solvents; less soluble in water. | [3] |

Note: Variations in melting point can be attributed to the compound existing as a racemic mixture or as specific enantiomers, as well as differing purity levels.

Chemical Identifiers

Precise identification is critical for regulatory and experimental purposes.

| Identifier | Value | Source |

| Molecular Formula | C₈H₇FO₂ | [7][8][10] |

| Molecular Weight | 154.14 g/mol | [8][10][11] |

| CAS Number | 1578-63-8 | [6][7][8][10] |

| IUPAC Name | 2-fluoro-2-phenylacetic acid | [8][12] |

| InChI | 1S/C8H7FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11) | [11][13] |

| InChIKey | ATPPNMLQNZHDOG-UHFFFAOYSA-N | [11][13] |

| SMILES | C1=CC=C(C=C1)C(C(=O)O)F | [8] |

Spectral Data

Spectroscopic data is essential for structural confirmation and purity analysis.

| Technique | Data Summary | Source |

| ¹H NMR | Spectrum available in CDCl₃ solvent. | [11] |

| FTIR | Spectrum available as a Nujol mull. | [13] |

| Mass Spectrometry | GC-MS data available. | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections describe key experimental procedures involving α-FPAA.

Enzyme-Catalyzed Asymmetric Synthesis of (R)-α-Fluorophenylacetic Acid

An efficient, preparative-scale synthesis for the (R)-enantiomer of α-FPAA has been developed, which is particularly useful as a chiral derivatizing reagent.[1][2] The process starts from ethyl α-bromophenylacetate and proceeds through a key nucleophilic substitution step to introduce the fluorine atom.[1][2]

Methodology:

-

Step 1: Synthesis of Ethyl α-Fluorophenylacetate (4):

-

Pre-dry acetamide (14.8 g) and potassium fluoride (14.3 g) under vacuum.

-

Add the dried reagents to a reaction flask, heat to 90°C in an oil bath, and degas four times with argon.

-

Shield the flask from light and increase the temperature to 100°C.

-

Add ethyl α-bromophenylacetate (19.9 g) to the mixture.

-

Stir for 6 hours at 100°C.

-

Quench the reaction with a phosphate buffer solution (pH 6.0) and extract with ether.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the product. This method suppresses the formation of non-fluorinated by-products to ~3%.[1]

-

-

Step 2: Ethoxycarbonylation to Diethyl α-Fluorophenylmalonate (2a):

-

Prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at 0°C under argon.

-

Cool the mixture to -30°C and add the ethyl α-fluorophenylacetate (5.07 g) dropwise.

-

After stirring, cool the mixture to -78°C and add ethyl chloroformate (3.15 ml) dropwise.

-

Stir for 15 minutes at -78°C before allowing the temperature to rise to 0°C.[1]

-

-

Step 3: Asymmetric Decarboxylation:

General Hydrolysis Protocol for Fluorophenylacetic Esters

For the preparation of various fluorophenylacetic acids from their methyl esters, a general hydrolysis procedure can be employed.

Methodology:

-

Reaction Setup: Add the methyl fluorophenylacetate ester to a mixture of water and a 30% sodium hydroxide solution.

-

Hydrolysis: Stir the mixture at a temperature ranging from 50°C to 60°C for approximately one hour or until the conversion is complete (monitored by GC or HPLC).[15]

-

Workup: Cool the reaction mixture to room temperature.

-

Acidification: Acidify with concentrated hydrochloric acid to a pH of 1 to precipitate the carboxylic acid.

-

Isolation: Isolate the final product by filtering the suspension. The resulting solid can be washed and dried.[15]

Chemical Reactivity and Applications

The unique chemical properties of α-FPAA make it a versatile intermediate in several fields, most notably in pharmaceutical development.

Role as a Chiral Derivatizing Agent

Enantiomerically pure forms of α-FPAA are effective chiral derivatizing agents. They are used to determine the enantiomeric composition and absolute configuration of chiral secondary alcohols and amines, often analyzed by methods like ¹⁹F NMR spectroscopy.[1]

Intermediate in Pharmaceutical Synthesis

Fluorinated phenylacetic acids are crucial intermediates for preparing pharmacologically active compounds. The introduction of fluorine can significantly enhance a molecule's bioavailability and metabolic stability.[4][5]

-

Anti-Inflammatory Drugs: Phenylacetic acid derivatives are precursors in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[16][17]

-

Antivirals: 4-Fluorophenylacetic acid is used to prepare antagonists for human CCR5 receptors, which are key targets in the development of anti-HIV-1 agents.[5]

-

Kinase Inhibitors: The strategic placement of fluorine atoms, as seen in derivatives like 3-Fluoro-5-(trifluoromethyl)phenylacetic acid, is critical for creating specific binding interactions needed to inhibit enzymes like kinases, which are implicated in diseases such as cancer.[4]

-

Anesthetics: The compound serves as an intermediate in the production of fluorinated anesthetics.[5][18]

Decarboxylative Reactions

α,α-Difluorophenylacetic acid can undergo oxidative decarboxylation with persulfate to form a difluorobenzyl radical. This radical is a versatile species used to introduce the benzylic difluoromethylene group into molecular scaffolds by attacking alkenes or imines. This reaction can even be performed in aqueous solutions.[19]

This compound is a compound of significant interest due to the unique properties imparted by its fluorine substituent. Its well-defined physical and chemical characteristics, combined with established synthetic protocols, make it an indispensable tool for chemists. Its primary role as a chiral derivatizing agent and as a foundational building block for a wide range of pharmaceuticals—from anti-inflammatory drugs to cutting-edge kinase inhibitors—underscores its importance in advancing medicinal chemistry and drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 1578-63-8: fluorophenylacetic acid | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. L01745.MC [thermofisher.com]

- 7. This compound, 97% 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. 2-Fluorophenylacetic acid | 451-82-1 [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. pschemicals.com [pschemicals.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

- 16. chemimpex.com [chemimpex.com]

- 17. nbinno.com [nbinno.com]

- 18. A10646.14 [thermofisher.com]

- 19. ossila.com [ossila.com]

A Technical Guide to the Asymmetric Synthesis of Enantiomerically Enriched α-Fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically enriched α-fluorophenylacetic acid is a valuable chiral building block in medicinal chemistry and materials science. Its synthesis in a stereocontrolled manner presents a significant challenge. This technical guide provides an in-depth overview of the core strategies for the asymmetric synthesis of this compound. We detail key methodologies, including biocatalysis, chiral auxiliary-mediated synthesis, organocatalysis, and metal catalysis. For each approach, we provide detailed experimental protocols for seminal examples, summarize quantitative data in structured tables for clear comparison, and present logical workflows and reaction pathways through diagrams generated using Graphviz (DOT language). This guide is intended to be a comprehensive resource for researchers and professionals engaged in the synthesis and application of chiral fluorinated molecules.

Introduction

The introduction of a fluorine atom into organic molecules can profoundly alter their physical, chemical, and biological properties. In the context of medicinal chemistry, α-fluorocarboxylic acids are of particular interest due to their potential to act as enzyme inhibitors or to enhance the metabolic stability and binding affinity of drug candidates. α-Fluorophenylacetic acid, with its stereogenic center at the α-position, is a key chiral synthon for the synthesis of various pharmaceuticals. The ability to access specific enantiomers of this compound is crucial, as often only one enantiomer exhibits the desired biological activity while the other may be inactive or even detrimental. This guide explores the principal asymmetric strategies developed to achieve the enantioselective synthesis of α-fluorophenylacetic acid.

Biocatalytic Approach: Asymmetric Decarboxylation

One of the most efficient and highly enantioselective methods for the synthesis of (R)-α-fluorophenylacetic acid is through enzymatic decarboxylation. This approach utilizes the enzyme arylmalonate decarboxylase to stereoselectively remove a carboxyl group from a prochiral α-fluorophenylmalonic acid substrate.

Synthetic Strategy

The overall strategy involves the synthesis of the α-fluorophenylmalonic acid substrate followed by the key enzymatic resolution step. The substrate synthesis begins with the nucleophilic fluorination of ethyl α-bromophenylacetate, followed by ethoxycarbonylation to yield the diethyl α-fluorophenylmalonate. Saponification then provides the dipotassium salt of α-fluorophenylmalonic acid, which is the substrate for the enzyme.

Pioneering Fluorination: An In-depth Technical Guide to Early Studies on Phenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational methodologies for the fluorination of phenylacetic acid derivatives, focusing on the pioneering studies that laid the groundwork for modern organofluorine chemistry. The introduction of fluorine into phenylacetic acid and its analogues has been a critical endeavor in medicinal chemistry, significantly influencing the pharmacokinetic and pharmacodynamic properties of numerous drug candidates. This document provides a historical perspective on the key reactions, detailed experimental protocols from early research, and a summary of the quantitative data available from that era.

Introduction: The Dawn of Organofluorine Chemistry

The early 20th century marked the beginning of a systematic exploration into the synthesis of organic compounds containing fluorine. Direct fluorination of aromatic compounds with elemental fluorine was fraught with challenges, often leading to violent and uncontrollable reactions.[1] Consequently, chemists sought more manageable and selective methods to introduce this unique halogen into organic scaffolds. Two landmark reactions emerged as the cornerstones of early aromatic and aliphatic fluorination: the Balz-Schiemann reaction for aryl fluorides and the Swarts reaction for alkyl fluorides. These methods provided the first reliable pathways to synthesize fluorinated phenylacetic acid derivatives, opening new avenues for research into their biological activities.

Aromatic Fluorination: The Balz-Schiemann Reaction

The Balz-Schiemann reaction, discovered by Günther Balz and Günther Schiemann in 1927, became the most important method for introducing fluorine into an aromatic ring for several decades.[2] The reaction proceeds via the thermal decomposition of an aryl diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline.

General Workflow of the Balz-Schiemann Reaction

The logical flow of the Balz-Schiemann reaction involves the diazotization of an aminophenylacetic acid derivative followed by the thermal decomposition of the resulting diazonium salt to yield the fluorophenylacetic acid.

References

An In-depth Technical Guide to Alpha-Fluorophenylacetic Acid Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of α-fluorophenylacetic acid and its structural analogs and derivatives. The strategic incorporation of fluorine into the phenylacetic acid scaffold has been a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of molecules, leading to the development of novel therapeutic agents. This document details key quantitative data, experimental methodologies, and relevant biological pathways to serve as a valuable resource for professionals in the field of drug discovery and development.

Core Concepts and Synthesis Strategies

Alpha-fluorophenylacetic acid and its derivatives are versatile building blocks in organic and medicinal chemistry. The presence of a fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Various synthetic strategies have been developed to access a wide range of structural analogs, including those with substitutions on the phenyl ring and modifications of the carboxylic acid moiety.

A general method for the preparation of fluoro phenylacetic acid involves a diazotization-addition reaction followed by hydrolysis.[2] For instance, a substituted fluoroaniline can be reacted with vinylidene chloride in the presence of an acid, a diazo reagent, a phase transfer catalyst, and a copper-based catalyst to form a trichloroethylbenzene intermediate. Subsequent hydrolysis of this intermediate yields the desired fluorophenylacetic acid.[2]

Another common approach is the α-fluorination of phenylacetic acid esters. This can be achieved by deprotonation of the ester with a strong base, such as lithium bis(trimethylsilyl)amide (LHMDS), followed by reaction with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). The resulting α-fluoro ester can then be hydrolyzed to the corresponding carboxylic acid.

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activities of various α-fluorophenylacetic acid derivatives from published studies.

Table 1: Cytotoxic Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives against Cancer Cell Lines [3]

| Compound ID | R Group on Phenylacetamide | Cell Line | IC50 (µM) |

| 2b | 3-nitrophenyl | PC3 | 52 |

| 2c | 4-nitrophenyl | PC3 | 80 |

| 2c | 4-nitrophenyl | MCF-7 | 100 |

| Imatinib (Ref.) | - | PC3 | 40 |

| Imatinib (Ref.) | - | MCF-7 | 98 |

Table 2: Anti-cryptosporidial Activity of Aryl Acetamide Triazolopyridazine Derivatives [4]

| Compound ID | Aryl 'Tail' Group | Cryptosporidium parvum HCT-8 Assay EC50 (µM) |

| 52 | 4-fluoro-3-(trifluoromethyl)phenyl | 0.034 |

| 55 | 2,4-difluorophenyl | 0.045 |

| 56 | 4-fluorophenyl | 0.057 |

| 77 | 2,4-difluoro-3-(trifluoromethyl)phenyl | 0.029 |

| 80 | 2,4,5-trifluorophenyl | 0.038 |

| 1 (Ref.) | 2,4-dichlorophenyl | 0.17 |

Experimental Protocols

Synthesis of 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (Compound 2b)[3]

-

Step 1: Synthesis of 4-Fluorophenylacetyl Chloride. To a solution of 4-fluorophenylacetic acid (1 mmol) in dry dichloromethane (10 mL), oxalyl chloride (1.2 mmol) and a catalytic amount of dimethylformamide (DMF) are added. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude 4-fluorophenylacetyl chloride, which is used in the next step without further purification.

-

Step 2: Amide Coupling. To a solution of 3-nitroaniline (1 mmol) and triethylamine (1.5 mmol) in dry dichloromethane (15 mL), the freshly prepared 4-fluorophenylacetyl chloride (1 mmol) in dichloromethane (5 mL) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 6 hours. The reaction is monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification. The reaction mixture is washed sequentially with 1N HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol to afford 2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide as a solid.

Characterization Data for Compound 2b:

-

Melting Point: 138 °C

-

¹H NMR (400 MHz, CDCl₃): δ 10.15 (brs, 1H, NH), 7.29 (s, 1H, H₂-3-Nitrophenyl), 7.26 (d, 1H, H₄-3-Nitrophenyl), 7.15 (d, 1H, H₆-3-Nitrophenyl), 7.07 (t, 1H, J = 8Hz, H₅-3-Nitrorophenyl), 6.85 (d, 2H, J = 8Hz, 4-Fluorophenyl), 6.65 (d, 2H, J = 8Hz, 4-Fluorophenyl), 3.76 (s, 2H, -CH₂-).[3]

-

IR (KBr, cm⁻¹): 2922, 1624, 1523, 1508, 1344, 1259, 731.[3]

-

MS (m/z, %): 274 (M⁺, 20), 136 (85), 109 (100), 83 (22), 63 (8).[3]

In Vitro Cytotoxicity Assay (MTS Assay)[3]

-

Cell Seeding: Human cancer cell lines (e.g., PC3, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) for 48 hours. The final DMSO concentration should not exceed 0.5%.

-

MTS Reagent Addition: After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation and Absorbance Measurement: The plates are incubated for 2-4 hours at 37 °C. The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)[5]

-

Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid solution, and human recombinant COX-2 enzyme according to the kit manufacturer's instructions.

-

Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a 10x stock solution of the desired final concentration in COX Assay Buffer.

-

Assay Reaction: In a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and the diluted test inhibitor. Incubate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 25 °C).

-

Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid solution to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., for 5-10 minutes) using a fluorescence plate reader with excitation at ~535 nm and emission at ~587 nm.

-

Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.

Signaling Pathways and Logical Relationships

Potential Inhibition of the NF-κB Signaling Pathway

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. However, some NSAIDs have also been shown to inhibit the activation of NF-κB, a critical transcription factor involved in the inflammatory response. Given that some α-fluorophenylacetic acid derivatives have been investigated as anti-inflammatory agents, it is plausible that they may also modulate the NF-κB signaling pathway. While direct evidence for α-fluorophenylacetic acid derivatives is still emerging, α-lipoic acid has been shown to inhibit NF-κB activation.[5][6]

Drug Discovery and Development Workflow

The development of new drugs from α-fluorophenylacetic acid analogs follows a structured workflow, from initial discovery to preclinical and clinical development.

Conclusion

The structural analogs and derivatives of α-fluorophenylacetic acid represent a promising class of compounds with diverse biological activities. The strategic introduction of fluorine and other functional groups allows for the fine-tuning of their pharmacological profiles. This guide has provided an overview of their synthesis, quantitative bioactivity, and relevant experimental protocols. The exploration of their effects on key signaling pathways, such as NF-κB, will continue to be an important area of research in the development of new therapeutics. The provided data and methodologies aim to support researchers in their efforts to design and evaluate novel α-fluorophenylacetic acid-based drug candidates.

References

- 1. nbinno.com [nbinno.com]

- 2. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of alpha-Fluorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for alpha-Fluorophenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₇FO₂ with a molecular weight of 154.14 g/mol . The spectroscopic data presented below provides critical information for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.35 | m | 5H | Aromatic protons (C₆H₅) |

| 5.95 | d | 1H | Methine proton (CH-F) |

| 10.5 (broad) | s | 1H | Carboxylic acid proton (COOH) |

Solvent: CDCl₃

¹³C NMR Data

A publicly available ¹³C NMR spectrum for this compound could not be located in the searched databases. For structurally similar compounds, such as phenylacetic acid, the carboxyl carbon typically appears around 178 ppm, the aromatic carbons between 127-134 ppm, and the benzylic carbon around 41 ppm. The introduction of a fluorine atom at the alpha position is expected to significantly shift the resonance of the alpha-carbon downfield and introduce C-F coupling.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1250 | Strong | C-O stretch |

| 1070 | Strong | C-F stretch |

| 700 - 800 | Strong | C-H bend (Aromatic) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 154 | 40 | [M]⁺ (Molecular ion) |

| 109 | 100 | [M - COOH]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

The tube is capped and carefully inverted several times to ensure a homogeneous solution.

Data Acquisition (¹H NMR):

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12 ppm is used.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (7.26 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is ground to a fine powder using an agate mortar and pestle.

-

About 100 mg of dry potassium bromide (KBr) powder is added to the mortar and briefly ground.

-

The mixture is then thoroughly and quickly ground until a uniform, fine powder is obtained.

-

The powder is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: A standard FT-IR spectrometer.

-

Mode: Transmission.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - GC/MS):

-

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer. The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Scan Range: A mass-to-charge (m/z) range of 40 - 400 is typically scanned.

-

Data Analysis: The resulting mass spectrum is a plot of the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic techniques and structural information.

Caption: A generalized workflow for acquiring and analyzing spectroscopic data.

CAS number and molecular formula of alpha-Fluorophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-Fluorophenylacetic acid, a fluorinated organic compound of significant interest in pharmaceutical and chemical research. This document details its chemical properties, synthesis methodologies, spectroscopic data, and its role in drug development, particularly as a chiral derivatizing agent and a precursor for non-steroidal anti-inflammatory drugs (NSAIDs).

Core Chemical Information

This compound is an aromatic carboxylic acid distinguished by a fluorine atom attached to the benzylic carbon. This substitution imparts unique chemical and biological properties to the molecule.

| Property | Value | Reference |

| CAS Number | 1578-63-8 | [1] |

| Molecular Formula | C₈H₇FO₂ | [1] |

| Molecular Weight | 154.14 g/mol | [1] |

| IUPAC Name | 2-Fluoro-2-phenylacetic acid | |

| Synonyms | α-Fluorophenylacetic acid, Fluorophenylacetic acid |

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.4-7.6 | Multiplet | - | Aromatic protons (C₆H₅) |

| ~5.5 | Doublet | ~48 | Methine proton (CH-F) |

| >10 | Broad Singlet | - | Carboxylic acid proton (COOH) |

Note: Precise chemical shifts can vary depending on the solvent and instrument.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | Carbonyl carbon (C=O) |

| ~125-135 | Aromatic carbons (C₆H₅) |

| ~90-95 (doublet, due to C-F coupling) | Methine carbon (CH-F) |

Note: The carbon attached to fluorine exhibits a characteristic splitting pattern in the ¹³C NMR spectrum.

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500-3300 (very broad) | O-H | Stretching (Carboxylic acid) |

| ~1700-1730 (strong) | C=O | Stretching (Carbonyl) |

| ~3000-3100 | C-H | Stretching (Aromatic) |

| ~1000-1100 | C-F | Stretching |

| 1450-1600 | C=C | Stretching (Aromatic ring) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 154 | Molecular ion [M]⁺ |

| 109 | Loss of COOH (Carboxyl group) |

| 91 | Tropylium ion (from rearrangement of the phenylmethyl fragment) |

Experimental Protocols

This section details methodologies for the synthesis of this compound.

Enzymatic Synthesis of (R)-α-Fluorophenylacetic Acid

This protocol describes an asymmetric synthesis to produce the (R)-enantiomer with high enantiomeric excess.[2]

Step 1: Synthesis of α-Fluorophenylmalonic Acid Dipotassium Salt

-

Starting from ethyl α-bromophenylacetate, a three-step synthesis is performed to yield α-fluorophenylmalonic acid dipotassium salt.

-

The key step involves a nucleophilic substitution of the bromine atom with a fluoride ion.

Step 2: Asymmetric Decarboxylation

-

The α-fluorophenylmalonic acid dipotassium salt is dissolved in a suitable buffer.

-

A purified preparation of arylmalonate decarboxylase (AMD) from E. coli is added to the solution.

-

The mixture is incubated to allow for the enzymatic decarboxylation.

-

The reaction is quenched, and the product, (R)-α-Fluorophenylacetic acid, is extracted. This method typically yields the product with an enantiomeric excess greater than 99%.

General Racemic Synthesis

Several methods for the synthesis of fluorinated phenylacetic acids have been reported. A common approach involves the hydrolysis of a corresponding ester or nitrile precursor.

Example Protocol: Hydrolysis of a Trichloromethyl Precursor

This method is adapted from patent literature for the synthesis of fluorophenylacetic acids.

-

A 1-(2,2,2-trichloroethyl)-fluorobenzene intermediate is added dropwise to a heated acidic solution (e.g., hydrochloric or sulfuric acid).

-

The reaction mixture is maintained at an elevated temperature for several hours to ensure complete hydrolysis.

-

Upon completion, the reaction is quenched by adding the mixture to cold water.

-

The crude product precipitates and is collected by filtration.

-

The solid is washed and can be further purified by recrystallization from a suitable solvent like toluene to yield the final product.

Applications in Drug Development and Research

This compound and its derivatives are valuable compounds in medicinal chemistry and biochemical research.

Chiral Derivatizing Agent

Enantiomerically pure this compound is utilized as a chiral derivatizing agent. It reacts with chiral alcohols and amines to form diastereomeric esters and amides, respectively. These diastereomers can then be distinguished using techniques like NMR spectroscopy or chromatography, allowing for the determination of the enantiomeric purity of the original alcohol or amine.

Precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Phenylacetic acid derivatives are a known class of NSAIDs. The introduction of a fluorine atom can modulate the biological activity and pharmacokinetic properties of these molecules. This compound can serve as a building block in the synthesis of novel anti-inflammatory agents. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory response.

Signaling Pathway and Mechanism of Action

The anti-inflammatory effects of many phenylacetic acid derivatives are attributed to their inhibition of the cyclooxygenase (COX) pathway. COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, thereby mitigating the inflammatory response.

The diagram above illustrates the simplified cyclooxygenase pathway. Inflammatory stimuli activate phospholipase A2, which releases arachidonic acid from the cell membrane. COX-1 and COX-2 enzymes then convert arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate inflammation. This compound and its derivatives, acting as NSAIDs, can inhibit COX-1 and/or COX-2, thereby blocking the synthesis of prostaglandins and reducing inflammation.

References

The Elusive Mechanism of Action of α-Fluorophenylacetic Acid in Biological Systems: A Technical Overview for Researchers

Disclaimer: This technical guide addresses the current understanding of α-Fluorophenylacetic acid (α-FPAA) and its derivatives in biological systems. It is important to note that while the biological activities of several derivatives and structural analogs have been investigated, the specific molecular mechanism of action of the parent compound, α-fluorophenylacetic acid, is not well-defined in publicly available scientific literature. This document summarizes the existing knowledge on related compounds to provide a contextual framework for researchers, scientists, and drug development professionals.

Introduction

α-Fluorophenylacetic acid (α-FPAA) is a fluorinated derivative of phenylacetic acid. It exists as a chiral compound with (R)- and (S)-enantiomers. While α-FPAA and its isomers (2-fluoro-, 3-fluoro-, and 4-fluorophenylacetic acid) are extensively utilized as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals, their intrinsic biological activities and mechanisms of action remain largely uncharacterized. Derivatives of α-FPAA have been explored for a range of therapeutic applications, including as non-steroidal anti-inflammatory drugs (NSAIDs) and selective serotonin reuptake inhibitors (SSRIs). This guide will delve into the known biological effects of α-FPAA derivatives and its structural analog, flufenamic acid, to infer potential mechanisms and guide future research.

Inferred Mechanisms of Action from Structural Analogs and Derivatives

Direct studies elucidating the specific molecular targets and signaling pathways of α-FPAA are scarce. However, research on structurally related compounds provides valuable insights into its potential biological activities.

Modulation of Ion Channels: Insights from Flufenamic Acid

Flufenamic acid, a non-steroidal anti-inflammatory drug, is a well-characterized modulator of various ion channels. Given its structural similarity to α-FPAA, it is plausible that α-FPAA may exhibit similar properties. Flufenamic acid has been shown to affect:

-

Non-selective Cation Channels: Including members of the Transient Receptor Potential (TRP) channel family.

-

Chloride Channels: Such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

-

Potassium Channels

-

Calcium Channels

The modulation of these channels can have profound effects on cellular excitability, signaling, and homeostasis.

Diagram: Potential Ion Channel Modulation by α-FPAA (Inferred from Flufenamic Acid)

Caption: Hypothetical modulation of various ion channels by α-FPAA, based on the known activity of its structural analog, flufenamic acid.

Enzyme Inhibition by α-FPAA Derivatives

Several studies have investigated the enzyme inhibitory potential of derivatives of fluorophenylacetic acids. While quantitative data for the parent α-FPAA is lacking, these studies suggest that the fluorophenylacetic acid scaffold can be a basis for designing enzyme inhibitors.

A study on organotin(IV) derivatives of 4-fluorophenoxyacetic acid demonstrated dose-dependent inhibition of several enzymes.

Table 1: Enzyme Inhibition by Organotin(IV) Derivatives of 4-Fluorophenoxyacetic Acid

| Enzyme Target | Activity |

| Acetylcholinesterase (AChE) | Inhibitory |

| Butyrylcholinesterase (BChE) | Inhibitory |

| Monoamine oxidase B (MAO-B) | Inhibitory |

| alpha-glucosidase | Inhibitory |

| Dipeptidyl peptidase-4 | Inhibitory |

| Cyclooxygenase (COX) | Inhibitory |

| Lipoxygenase (LOX) | Inhibitory |

Source: Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry.

These findings suggest that α-FPAA derivatives could be developed to target a wide range of enzymes involved in various physiological and pathological processes.

Experimental Protocols for Investigating the Mechanism of Action

Due to the absence of specific studies on α-FPAA's mechanism of action, this section provides generalized experimental protocols that could be adapted to investigate its potential biological effects, based on the activities of its analogs and derivatives.

Enzyme Inhibition Assays

Objective: To determine if α-FPAA or its derivatives can inhibit the activity of a specific enzyme (e.g., acetylcholinesterase, α-glucosidase).

General Protocol (Spectrophotometric):

-

Reagent Preparation:

-

Prepare a buffer solution appropriate for the enzyme of interest.

-

Prepare a stock solution of the enzyme in the assay buffer.

-

Prepare a stock solution of the substrate for the enzyme.

-

Prepare a stock solution of α-FPAA or its derivative in a suitable solvent (e.g., DMSO).

-

Prepare a chromogenic reagent that reacts with the product of the enzymatic reaction to produce a colored compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add various concentrations of the α-FPAA test compound.

-

Add the enzyme solution and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution.

-

Incubate the reaction for a specific time at the optimal temperature for the enzyme.

-

Stop the reaction by adding a stop solution or by heat inactivation.

-

Add the chromogenic reagent and allow color to develop.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Diagram: General Workflow for an Enzyme Inhibition Assay

The Ascendant Role of α-Fluorophenylacetic Acid in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 24, 2025 – As the landscape of drug discovery and development continues to evolve, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the fluorinated building blocks gaining prominence, α-Fluorophenylacetic acid and its derivatives are demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth analysis of the synthesis, applications, and biological evaluation of α-Fluorophenylacetic acid, tailored for researchers, scientists, and drug development professionals.

Introduction: The Fluorine Advantage

The introduction of fluorine into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties. The high electronegativity and relatively small size of the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. α-Fluorophenylacetic acid, as a readily available and versatile precursor, offers a strategic entry point for harnessing these benefits in drug design.

Synthesis of α-Fluorophenylacetic Acid and Its Derivatives

The synthesis of α-Fluorophenylacetic acid can be achieved through various established routes. A common method involves the nucleophilic substitution of a leaving group at the α-position of a phenylacetic acid precursor with a fluoride ion. One preparative-scale asymmetric synthesis of (R)-α-fluorophenylacetic acid starts from ethyl α-bromophenylacetate, proceeding through an α-fluorophenylmalonic acid dipotassium salt intermediate[1]. Another approach involves the hydrolysis of α-fluorophenylacetonitrile.

Derivatives, particularly amides, can be synthesized from the parent acid. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives can be prepared by reacting 4-fluorophenylacetic acid with the appropriate aniline derivative in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in a suitable solvent such as acetonitrile[2].

Applications in Medicinal Chemistry

Anticancer Agents

Derivatives of α-Fluorophenylacetic acid have shown promising results as anticancer agents. Specifically, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines.

Table 1: In-Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [2]

| Compound | Substituent (R) | PC3 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | HL-60 (IC₅₀, µM) |

| 2a | o-NO₂ | 196 | >250 | 208 |

| 2b | m-NO₂ | 52 | 191 | 178 |

| 2c | p-NO₂ | 80 | 100 | 250< |

| 2d | o-OCH₃ | 158 | >250 | 218 |

| 2e | m-OCH₃ | 156 | 247 | 206 |

| 2f | p-OCH₃ | 168 | >250 | 243 |

| 2g | H | >250 | >250 | >250 |

| Imatinib | (Reference) | 40 | 79 | 98 |

Data presented as IC₅₀ values (µM), the concentration at which 50% of cell growth is inhibited.

The data indicates that derivatives with a nitro group (compounds 2a-2c) generally exhibit higher cytotoxicity compared to those with a methoxy group (compounds 2d-2f), particularly against the PC3 prostate cancer cell line[2]. The mechanism of action for some phenylacetamide derivatives involves the induction of apoptosis through both intrinsic and extrinsic pathways, including the upregulation of Bax and FasL, and the activation of caspase-3[3].

Enzyme Inhibition

α-Fluorophenylacetic acid and its derivatives are being investigated as inhibitors of various enzymes. For instance, fluorinated compounds are known to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential candidates for the management of type 2 diabetes[4]. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki).

Central Nervous System (CNS) Receptor Ligands

The blood-brain barrier permeability and metabolic stability conferred by fluorine make α-fluorophenylacetic acid derivatives attractive candidates for targeting CNS receptors. Phenylacetic acid derivatives have been explored as ligands for various receptors, including peroxisome proliferator-activated receptors (PPARs)[5]. The binding affinity of these compounds is determined by radioligand binding assays, which yield the dissociation constant (Kd) or the inhibitory constant (Ki).

Anti-inflammatory Agents

Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs)[6]. The introduction of fluorine can modulate the anti-inflammatory potency and pharmacokinetic profile. The anti-inflammatory activity is often evaluated in animal models, such as the carrageenan-induced paw edema model in rats, by measuring the reduction in inflammation[7]. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocols

General Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives[2]

-

To a solution of 4-fluorophenylacetic acid (1 mmol) in acetonitrile, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 mmol) and Hydroxybenzotriazole (HOBt) (1 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the appropriate substituted aniline (1 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, evaporate the acetonitrile under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, diluted sulfuric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis workflow for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.

α-Glucosidase Inhibition Assay[4]

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add 50 µL of phosphate buffer (pH 6.8).

-

Add 10 µL of the test compound solution at various concentrations.

-

Add 20 µL of α-glucosidase enzyme solution and pre-incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution.

-

Incubate the mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Workflow for the α-glucosidase inhibition assay.

Radioligand Receptor Binding Assay (Competitive)

-

Prepare cell membranes expressing the target receptor.

-

In a 96-well filter plate, add assay buffer, the test compound at various concentrations, a fixed concentration of a suitable radioligand, and the cell membrane preparation.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of the wells and wash with ice-cold wash buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Signaling Pathways and Mechanism of Action

The anticancer activity of some phenylacetamide derivatives is mediated through the induction of apoptosis. This process can be initiated via two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Studies on related compounds suggest that they can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, such as caspase-3, which executes apoptosis[3].

Proposed apoptotic signaling pathway for certain α-fluorophenylacetic acid derivatives.

Conclusion and Future Directions

α-Fluorophenylacetic acid and its derivatives represent a promising class of compounds with diverse applications in medicinal chemistry. Their potential as anticancer, anti-inflammatory, and CNS-active agents warrants further investigation. Future research should focus on elucidating the structure-activity relationships (SAR) to optimize potency and selectivity, as well as conducting in-vivo studies to evaluate their pharmacokinetic profiles and therapeutic efficacy. The continued exploration of this versatile scaffold is poised to yield novel drug candidates with improved clinical outcomes.

References

- 1. GraphPad Prism 10 Curve Fitting Guide - Key concepts: Saturation binding [graphpad.com]

- 2. brieflands.com [brieflands.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Amines with α-Fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of racemic mixtures into their individual enantiomers. Enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and metabolic properties. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is often a regulatory necessity to ensure drug safety and efficacy.

One of the most established and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

This document provides detailed application notes and protocols for the use of α-fluorophenylacetic acid as a chiral resolving agent for the separation of racemic amines. Both (R)-(-)-α-fluorophenylacetic acid and (S)-(+)-α-fluorophenylacetic acid are effective resolving agents, and the choice between them depends on which enantiomer of the amine is desired and the relative solubilities of the resulting diastereomeric salts.

Principle of the Method

The chiral resolution of racemic amines with α-fluorophenylacetic acid is based on the formation of diastereomeric salts that can be separated by fractional crystallization. The key steps are:

-

Diastereomeric Salt Formation: A racemic amine ((R/S)-Amine) is reacted with an enantiomerically pure form of α-fluorophenylacetic acid (e.g., (R)-α-fluorophenylacetic acid) in a suitable solvent. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Amine·(R)-Acid] and [(S)-Amine·(R)-Acid].

-

Fractional Crystallization: Due to their distinct three-dimensional structures, the two diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize out of the solution.

-

Isolation and Purification: The crystallized, diastereomerically enriched salt is isolated by filtration. Further purification can be achieved by recrystallization to improve the diastereomeric excess (d.e.).

-

Liberation of the Enantiomerically Pure Amine: The purified diastereomeric salt is treated with a base to neutralize the α-fluorophenylacetic acid and liberate the free, enantiomerically enriched amine. The amine is then extracted and purified.

-

Recovery of the Resolving Agent: The chiral resolving agent can be recovered from the aqueous layer by acidification, allowing for its reuse.

Experimental Protocols

Protocol 1: General Procedure for the Chiral Resolution of a Racemic Amine

Materials:

-

Racemic amine

-

(R)-(-)-α-Fluorophenylacetic acid or (S)-(+)-α-Fluorophenylacetic acid

-

Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof)

-

Aqueous base solution (e.g., 2M NaOH or KOH)

-

Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

-

Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

-

Aqueous acid solution (e.g., 2M HCl)

-

Standard laboratory glassware, including flasks, separatory funnel, and filtration apparatus

-

Heating and stirring equipment

-

Rotary evaporator

Procedure:

-

Dissolution of the Racemic Amine: In a flask, dissolve 1.0 equivalent of the racemic amine in a minimal amount of a suitable warm solvent.

-

Dissolution of the Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalent of the enantiomerically pure α-fluorophenylacetic acid in the same warm solvent. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can often lead to a higher diastereomeric excess in the initial crystalline product.

-

Diastereomeric Salt Formation: Slowly add the warm solution of the resolving agent to the stirred solution of the racemic amine.

-

Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization. For further precipitation, the flask can be placed in an ice bath or a refrigerator for several hours or overnight. In some cases, scratching the inside of the flask or adding a seed crystal of the desired diastereomeric salt can initiate crystallization.

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-

Purification of the Diastereomeric Salt (Optional but Recommended): To improve the diastereomeric excess, recrystallize the isolated salt from a suitable solvent. The choice of solvent may be the same as or different from the initial crystallization solvent.

-

Liberation of the Enantiomerically Enriched Amine:

-

Dissolve the purified diastereomeric salt in water.

-

Add the aqueous base solution dropwise while stirring until the pH is greater than 10. This will neutralize the α-fluorophenylacetic acid and liberate the free amine.

-

Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent (perform at least three extractions).

-

Combine the organic extracts and dry them over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

-

Recovery of the Chiral Resolving Agent:

-

Take the aqueous layer remaining after the extraction of the amine and cool it in an ice bath.

-

Slowly add the aqueous acid solution while stirring until the pH is less than 2. The α-fluorophenylacetic acid will precipitate out.

-

Collect the precipitate by filtration, wash with cold water, and dry. The recovered resolving agent can be reused.

-

Protocol 2: Screening for Optimal Resolution Conditions

The success of a chiral resolution is highly dependent on the choice of solvent and the stoichiometry of the resolving agent. A screening process is recommended to identify the optimal conditions.

-

Solvent Screening: Perform the resolution (Protocol 1, steps 1-5) on a small scale using a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and mixtures with water). Analyze the diastereomeric excess of the resulting crystals (e.g., by ¹H NMR or chiral HPLC of the liberated amine) to identify the most effective solvent.

-

Stoichiometry Optimization: Using the best solvent identified, vary the molar ratio of the α-fluorophenylacetic acid to the racemic amine (e.g., 0.5, 0.6, 0.8, 1.0 equivalents) to determine the ratio that provides the best balance of yield and enantiomeric excess.

Data Presentation

The following tables provide illustrative examples of the type of quantitative data that should be collected during the optimization of a chiral resolution process. The specific values will vary depending on the amine being resolved.

Table 1: Solvent Screening for the Resolution of Racemic 1-Phenylethylamine with (R)-α-Fluorophenylacetic Acid (0.5 equiv.)

| Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) of Liberated Amine (%) |

| Methanol | 35 | 85 | 84 |

| Ethanol | 42 | 92 | 91 |

| Isopropanol | 45 | 95 | 94 |

| Acetonitrile | 30 | 78 | 77 |

| Ethanol/Water (9:1) | 48 | 90 | 89 |

Table 2: Effect of Molar Ratio of (R)-α-Fluorophenylacetic Acid on the Resolution of Racemic 1-Phenylethylamine in Isopropanol

| Molar Ratio (Acid:Amine) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) of Liberated Amine (%) |

| 0.5 | 45 | 95 | 94 |

| 0.6 | 52 | 90 | 89 |

| 0.8 | 65 | 82 | 81 |

| 1.0 | 78 | 75 | 74 |

Table 3: Chiral Resolution of Various Racemic Amines with (R)-α-Fluorophenylacetic Acid

| Racemic Amine | Optimal Solvent | Molar Ratio (Acid:Amine) | Yield of Enriched Amine (%) | Enantiomeric Excess (e.e.) (%) |

| 1-Phenylethylamine | Isopropanol | 0.5 | 40 | >98 (after one recrystallization) |

| 2-Aminoheptane | Ethanol | 0.6 | 35 | 92 |

| Phenylglycinol | Methanol | 0.8 | 38 | 95 |

| Note: Data is illustrative and will vary based on experimental conditions. |

Visualizations

Workflow for Chiral Resolution

Caption: Workflow for the chiral resolution of a racemic amine.

Principle of Diastereomeric Salt Formation

Determining Enantiomeric Excess with α-Fluorophenylacetic Acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract